2-(1H-Indazol-5-YL)acetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1H-indazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLQMIIYVXKZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-85-0 | |
| Record name | 2-(1H-indazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of the Indazole Core in Research Chemistry
The indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govrsc.org This structural motif is of significant interest due to its ability to participate in a wide range of chemical reactions and its presence in numerous biologically active compounds. nih.govhilarispublisher.com
Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. rsc.org The aromatic nature of the indazole system also allows for various substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its function. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most synthetic and biological systems. nih.govresearchgate.net
Research Context and Scope of 2 1h Indazol 5 Yl Acetic Acid Studies
Approaches to the Indazole Nucleus in the Context of Acetic Acid Derivatives
The construction of the core indazole ring system is a critical step in the synthesis of this compound. Several key strategies have emerged, each offering distinct advantages in terms of efficiency, substrate scope, and regioselectivity.
Cascade N-N Bond Forming Reactions
A notable and innovative approach to indazole acetic acid scaffolds involves cascade N-N bond forming reactions. whiterose.ac.ukresearchgate.netdiva-portal.org This method utilizes readily available 3-amino-3-(2-nitroaryl)propanoic acids as precursors. whiterose.ac.ukresearchgate.netdiva-portal.org By heating these precursors with a suitable nucleophile and a base, a cascade of reactions is initiated, leading to the formation of the indazole ring. researchgate.net
This strategy is particularly versatile, allowing for the synthesis of three distinct types of indazole acetic acid derivatives: unsubstituted, hydroxy, and alkoxy. researchgate.netdiva-portal.orgwhiterose.ac.uk The selection of the nucleophile or solvent is crucial in determining the final product. diva-portal.org For instance, using simple alcohols as solvents leads to the formation of 2-alkoxyacetic acid derivatives, while employing ethanolamine (B43304) results in the unsubstituted 2-indazole acetic acid. diva-portal.org These reactions often proceed in modest to excellent yields and have been shown to tolerate a range of functional groups and electronic effects on the aryl ring. whiterose.ac.ukresearchgate.net A total of 23 novel indazole acetic acids have been synthesized and characterized using this methodology. whiterose.ac.ukresearchgate.net
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions represent a more traditional yet effective method for the synthesis and derivatization of indazole acetic acids. These pathways can involve the substitution of a leaving group on a pre-formed indazole ring or the substitution of a group on a precursor that subsequently cyclizes.
One common approach involves the nucleophilic substitution of a halide on an indazole ring with a reagent that introduces the acetic acid moiety or a precursor to it. rug.nl For example, the reaction of 1H-indazole with halo esters in an alkaline solution can lead to the formation of both N-1 and N-2 substituted indazole ester derivatives, which can then be hydrolyzed to the corresponding carboxylic acids. rug.nlresearchgate.net The regioselectivity of this reaction is influenced by factors such as the reaction conditions and the nature of the alkylating agent. rug.nl
Furthermore, nucleophilic substitution of hydrogen (SNH) has been explored for the synthesis of substituted indazoles. researchgate.net This method allows for the direct functionalization of the indazole core by reacting it with a suitable nucleophile in the presence of an oxidizing agent. While not directly forming the acetic acid side chain, this method can be used to introduce other functional groups that can be later converted to the desired acetic acid.
Suzuki-Miyaura Coupling and Related Cross-Coupling Strategies for Derivatization
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to the synthesis and derivatization of indazoles. nih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. mdpi.comnih.gov
In the context of this compound, Suzuki-Miyaura coupling can be employed in several ways. One strategy involves coupling a boronic acid derivative of the acetic acid side chain with a halogenated indazole. Conversely, an indazole boronic acid can be coupled with a haloacetic acid derivative. This method offers a high degree of flexibility for introducing a wide variety of substituents onto the indazole ring or the acetic acid side chain. nih.gov The reaction is compatible with a diverse range of functional groups and generally proceeds in high yields. nih.gov Microwave-assisted Suzuki-Miyaura coupling has been shown to be particularly effective, sometimes leading to concomitant deprotection of protecting groups. nih.gov
Cyclization Reactions of Precursors (e.g., 3-amino-3-(2-nitroaryl)propanoic acids)
The cyclization of specifically designed precursors is a fundamental and widely used strategy for constructing the indazole nucleus. A key example that directly leads to indazole acetic acid derivatives is the base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. whiterose.ac.ukresearchgate.netdiva-portal.org
In this approach, the 2-nitro group and the amino group on the propanoic acid chain are poised to react and form the N-N bond of the indazole ring. The reaction is typically promoted by a base, such as sodium hydroxide, and the choice of solvent can influence the final product. whiterose.ac.ukresearchgate.netdiva-portal.org For example, conducting the reaction in the presence of an alcohol can lead to the incorporation of an alkoxy group into the resulting acetic acid side chain. researchgate.netdiva-portal.org This method has been shown to be a robust and versatile route to a variety of substituted indazole acetic acids. researchgate.netwhiterose.ac.uk
Regioselective Synthesis and Isomer Control (e.g., N-1 vs. N-2 Isomers)
A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity, particularly the formation of N-1 versus N-2 isomers. rug.nl The two nitrogen atoms in the indazole ring are not equivalent, and alkylation or acylation can occur at either position, leading to a mixture of products. rug.nl
Several factors influence the N-1/N-2 ratio, including the reaction conditions (temperature, solvent, base), the nature of the electrophile, and the substituents on the indazole ring. rug.nl Generally, the N-1 isomer is the thermodynamically more stable product, while the N-2 isomer is often the kinetically favored one. rug.nlseela.netnih.gov
For instance, in nucleophilic substitution reactions of 1H-indazole with halo esters, mixtures of N-1 and N-2 isomers are often obtained, with the N-1 isomer typically predominating. rug.nlresearchgate.net However, it is possible to influence the regioselectivity. For example, using specific alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can favor the formation of the N-2 alkylated isomer. rug.nl
In the context of glycosylation of indazoles, kinetic control (shorter reaction times) can lead to the N-2 isomer, while thermodynamic control (longer reaction times) favors the N-1 isomer. seela.netnih.gov Careful control of reaction parameters is therefore essential to achieve the desired regioselective synthesis of indazole derivatives. rug.nl A one-pot condensation-Cadogan reductive cyclization has been reported as a mild and efficient method for the regioselective synthesis of 2H-indazoles. acs.org
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. ijprt.orgroyalsocietypublishing.org These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. royalsocietypublishing.org
In the synthesis of indazole derivatives, several green chemistry approaches have been explored. Microwave-assisted synthesis has emerged as a valuable technique, offering advantages such as shorter reaction times, milder reaction conditions, and often higher yields compared to conventional heating methods. mdpi.com This method aligns with green chemistry principles by reducing energy consumption and often minimizing the use of volatile organic compounds. mdpi.com
The use of greener solvents is another key aspect. acs.org Research has explored the use of solvents like polyethylene (B3416737) glycol (PEG-400) as a more environmentally benign alternative to traditional organic solvents for the synthesis of indazoles. acs.org Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, contributes to green chemistry by reducing the need for purification of intermediates, thereby saving solvents and energy. acs.org The use of heterogeneous catalysts that can be easily recovered and reused also represents a significant step towards more sustainable synthetic processes. acs.org
Interactive Data Table: Synthetic Methodologies for Indazole Acetic Acid Derivatives
| Synthetic Approach | Key Precursors | Reagents/Conditions | Products | Key Advantages |
| Cascade N-N Bond Forming Reactions | 3-amino-3-(2-nitroaryl)propanoic acids whiterose.ac.ukresearchgate.netdiva-portal.org | Base (e.g., NaOH), Nucleophile/Solvent (e.g., alcohols, ethanolamine) researchgate.netdiva-portal.org | Unsubstituted, hydroxy, or alkoxy indazole acetic acids researchgate.netdiva-portal.orgwhiterose.ac.uk | High versatility, good functional group tolerance whiterose.ac.ukresearchgate.net |
| Nucleophilic Substitution | 1H-indazole, halo esters rug.nlresearchgate.net | Base (e.g., alkaline solution) rug.nlresearchgate.net | N-1 and N-2 substituted indazole esters rug.nlresearchgate.net | Established and versatile method rug.nl |
| Suzuki-Miyaura Coupling | Halogenated indazoles, boronic acids/esters nih.govmdpi.com | Palladium catalyst, base nih.govmdpi.com | Derivatized indazole acetic acids nih.gov | High flexibility for substitution, good yields nih.gov |
| Cyclization of Precursors | 3-amino-3-(2-nitroaryl)propanoic acids whiterose.ac.ukresearchgate.netdiva-portal.org | Base (e.g., NaOH), solvent researchgate.netdiva-portal.org | Indazole acetic acid derivatives researchgate.netdiva-portal.org | Direct route to the target scaffold researchgate.net |
Chemical Reactivity and Derivatization Strategies for 2 1h Indazol 5 Yl Acetic Acid
Functionalization of the Indazole Ring System
The indazole ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. caribjscitech.com It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. caribjscitech.comnih.gov The ring system contains two nitrogen atoms and a benzene ring, all of which present opportunities for functionalization.
Key reaction types for modifying the indazole ring include:
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole moiety are nucleophilic and can react with various electrophiles. Alkylation or arylation at the N1 or N2 position is a common strategy to introduce substituents that can modulate the molecule's properties. The ratio of N1 to N2 substitution can often be controlled by the choice of reagents and reaction conditions.
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of these substitutions is directed by the existing acetic acid group and the fused pyrazole ring.
Palladium-Catalyzed Cross-Coupling Reactions: For indazole rings bearing a halogen substituent, palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide variety of functional groups.
Table 1: Representative Reactions for Functionalization of the Indazole Ring
| Reaction Type | Reagents and Conditions | Resulting Moiety | Purpose of Derivatization |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylindazole | Modulate solubility, lipophilicity, and metabolic stability. |
| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Base | N-Arylindazole | Introduce aromatic systems for further interaction studies. |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halo-indazole | Provide a handle for cross-coupling reactions. |
Modifications of the Acetic Acid Side Chain
The acetic acid side chain (-CH₂COOH) offers a versatile handle for derivatization, primarily through reactions of the carboxylic acid group. These modifications are fundamental in organic synthesis and medicinal chemistry for creating esters, amides, and other functional groups. researchgate.netnih.gov
Common derivatization strategies include:
Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esters are often used to mask the polarity of the carboxylic acid or to act as prodrugs.
Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine using a coupling agent (e.g., DCC, EDC) forms a stable amide bond. This is one of the most common reactions in drug discovery for building larger molecules and exploring structure-activity relationships.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(1H-indazol-5-yl)ethanol. This transformation changes the functional group from an acid to an alcohol, significantly altering its chemical properties and potential interactions.
Decarboxylation: Under certain conditions, such as visible-light-driven reactions, the acetic acid group can be removed or transformed, leading to acylated indazole derivatives. nih.govacs.org
Table 2: Common Modifications of the Acetic Acid Side Chain
| Reaction Type | Reagents and Conditions | Product Functional Group | Primary Application |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) | Prodrug design, modification of solubility. |
| Amide Coupling | Amine (R-NH₂), Coupling agent (e.g., EDC, HOBt) | Amide (-CONHR) | Scaffold extension, peptide synthesis. |
| Reduction | Reducing agent (e.g., LiAlH₄, BH₃) | Primary Alcohol (-CH₂OH) | Removal of acidic group, introduction of new reactive site. |
Formation of Complex Scaffolds from 2-(1H-Indazol-5-YL)acetic acid
By combining the reactivity of both the indazole ring and the acetic acid side chain, this compound can serve as a versatile building block for the synthesis of more complex molecular scaffolds. These larger structures are often designed to target specific biological pathways or to create novel chemical entities.
Strategies for building complex scaffolds include:
Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization, forming new ring systems. For example, converting the acid to an acyl hydrazide and reacting it with certain reagents can lead to the formation of five- or six-membered heterocyclic rings like oxadiazoles (B1248032) or oxadiazinones. nih.gov
Bifunctional Coupling: The molecule can act as a linker by reacting the indazole ring at one end (e.g., via N-alkylation) and the carboxylic acid at the other (e.g., via amide coupling). This allows for the assembly of large, multi-component structures.
Solid-Phase Synthesis: The acetic acid handle is suitable for attachment to a solid support resin. Once immobilized, the indazole ring can be elaborated through various reactions. Subsequent cleavage from the resin releases a complex molecule, a technique often employed in the construction of chemical libraries for screening purposes. nih.gov
The strategic application of these derivatization methods allows chemists to systematically modify the structure of this compound, enabling the exploration of its chemical space and the development of new molecules with tailored properties.
Advanced Spectroscopic and Structural Elucidation of 2 1h Indazol 5 Yl Acetic Acid and Its Research Variants
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(1H-Indazol-5-YL)acetic acid in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, a complete picture of the molecular skeleton and the electronic environment of each nucleus can be assembled.
Multinuclear NMR is particularly powerful for distinguishing between various isomers of substituted indazoles. The position of the substituent on the indazole ring and the tautomeric form (1H vs. 2H) significantly influence the NMR spectral data.
¹H NMR: The proton spectrum provides initial information on the substitution pattern. For the 5-substituted isomer, the aromatic region typically shows a characteristic set of signals for the protons on the bicyclic ring system. The methylene (B1212753) protons of the acetic acid side chain usually appear as a singlet, while the acidic proton of the carboxyl group is often broad and may exchange with solvent protons.
¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework. The chemical shifts of the aromatic carbons are sensitive to the substituent's position. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift. Comparing experimental shifts with those predicted by GIAO/DFT calculations can provide a sound basis for structural assignment. acs.orgacs.org
¹⁵N NMR: ¹⁵N NMR is exceptionally effective for differentiating between N1 and N2 isomers in indazole systems. nih.govresearchgate.net There is a substantial difference in nitrogen shielding between the N1 and N2 atoms in the indazole ring. researchgate.net For 1H-indazoles, the N1 atom is typically more shielded than the N2 atom. This large difference in chemical shifts provides an unambiguous method for assigning the correct tautomeric form and substitution pattern. acs.orgresearchgate.net For instance, studies on N-substituted indazoles have demonstrated that the ¹⁵N resonance for the N1 nitrogen in an N-oxide is significantly more shielded (by nearly 30 ppm) compared to the deoxygenated parent indazole. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar structures. Actual values may vary depending on solvent and experimental conditions.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Indazole N1-H | 12.0 - 13.5 | Broad singlet, exchangeable |
| ¹H | Carboxyl OH | 10.0 - 12.0 | Broad singlet, exchangeable |
| ¹H | Indazole H3 | ~8.1 | Singlet or narrow doublet |
| ¹H | Indazole H4, H6, H7 | 7.0 - 7.8 | Coupled aromatic protons |
| ¹H | Methylene CH₂ | ~3.7 | Singlet |
| ¹³C | Carbonyl C=O | 170 - 175 | |
| ¹³C | Indazole Ring Carbons | 110 - 142 | Specific shifts depend on position |
| ¹³C | Methylene CH₂ | 35 - 45 |
Vibrational Spectroscopy: FT-IR and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in the molecule and their bonding environment. These two methods are complementary and offer a comprehensive vibrational profile.
For this compound, key vibrational modes include:
O-H Stretch: A broad absorption band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid dimer.
N-H Stretch: The stretching vibration of the indazole N-H group is expected in the 3300-3500 cm⁻¹ range. nih.gov
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700 cm⁻¹. The exact position depends on the extent of hydrogen bonding.
C=C and C=N Stretches: Aromatic ring stretching vibrations appear in the 1450-1620 cm⁻¹ region.
C-H Bends: Aromatic C-H out-of-plane bending vibrations are observed in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern.
FT-Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the FT-IR spectrum. mdpi.com For example, the symmetric stretching of the aromatic rings often gives a strong signal in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), can be employed to simulate vibrational spectra and aid in the precise assignment of experimental bands. nih.govresearchgate.netnih.gov
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Indazole) | 3300 - 3500 | FT-IR |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=O Stretch (Carboxylic Acid) | 1680 - 1725 | FT-IR (Strong) |
| Aromatic C=C/C=N Stretch | 1450 - 1620 | FT-IR, Raman |
| C-O Stretch / O-H Bend | 1210 - 1440 | FT-IR |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | FT-IR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound, the molecular formula is C₉H₈N₂O₂, corresponding to a molecular weight of approximately 176.17 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. researchgate.net In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) would be observed.
The fragmentation pattern provides structural information. Common fragmentation pathways for carboxylic acids involve the loss of specific neutral fragments: libretexts.org
Loss of H₂O (18 Da): This can occur from the molecular ion.
Loss of •COOH (45 Da): Cleavage of the bond between the methylene group and the carboxyl group results in a prominent fragment.
Loss of CH₂COOH (59 Da): The cleavage of the bond between the indazole ring and the acetic acid side chain would lead to an ion corresponding to the indazole moiety.
Decarboxylation (loss of CO₂, 44 Da): This is a common fragmentation for carboxylic acids.
Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. libretexts.orgresearchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | m/z (Nominal) | Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177 | - |
| [M-H₂O]⁺ | C₉H₆N₂O⁺ | 158 | H₂O |
| [M-COOH]⁺ | C₈H₇N₂⁺ | 131 | •COOH |
| [Indazole]⁺ | C₇H₆N₂⁺ | 118 | •CH₂COOH |
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the supramolecular chemistry of this compound, which is dictated by non-covalent interactions.
The solid-state structure of this compound is expected to be dominated by hydrogen bonding and π-π stacking interactions, which are common in nitrogen-containing heterocyclic compounds and carboxylic acids. rsc.orgnih.gov
Hydrogen Bonding:
Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two carboxyl groups.
Indazole Interactions: The N-H group of the indazole ring is a potent hydrogen bond donor, while the sp²-hybridized N2 atom is a hydrogen bond acceptor. This allows for the formation of N-H···N or N-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. acs.org
Interactive Data Table: Summary of Potential Supramolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Geometry/Motif |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carbonyl O | Centrosymmetric R²₂(8) dimer |
| Hydrogen Bond | Indazole N-H | Indazole N2 | Linear chains or tapes |
| Hydrogen Bond | Indazole N-H | Carbonyl O | Linking dimers into sheets |
| π-π Stacking | Indazole Ring π-system | Indazole Ring π-system | Parallel-displaced or face-to-face stacks |
Theoretical and Computational Chemistry Investigations on 2 1h Indazol 5 Yl Acetic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. While specific DFT studies on 2-(1H-Indazol-5-YL)acetic acid are not extensively documented in publicly available literature, a comprehensive study on a closely related analogue, 2-(5-nitro-1-H-indazol-1-yl) acetic acid, provides significant insights into the electronic properties that are likely shared across this molecular scaffold tandfonline.com. These studies typically employ methods like B3LYP with a substantial basis set (e.g., 6-311++G**) to calculate the optimized geometry and electronic properties of the molecule tandfonline.com.
Such calculations can reveal the existence of different conformers. For instance, in the case of the nitro-substituted analogue, two conformers (C1 and C2) were identified, with the C1 conformer being more stable and in agreement with its X-ray diffraction structure tandfonline.com. The stability of these conformers is influenced by factors such as dipole moments and solvation energies, which can also be calculated using DFT methods tandfonline.com.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity nih.gov.
For the nitro-analogue of this compound, FMO analysis suggested a higher reactivity for the more stable C1 conformer tandfonline.com. The distribution of HOMO and LUMO densities across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. A lower HOMO-LUMO gap, as seen in the nitro-substituted compound, suggests a potential for higher chemical reactivity and bioactivity due to the ease of intramolecular charge transfer nih.gov.
Table 1: Frontier Molecular Orbital Energies (Illustrative Data based on Analogues)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital; electron-donating potential |
| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; electron-accepting potential |
| Energy Gap (ΔE) | 4.4 | Indicator of chemical stability and reactivity |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds.
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density to define atoms and the chemical bonds between them. This method can characterize the nature of chemical bonds (e.g., covalent, ionic, or mixed) and identify non-covalent interactions like hydrogen bonds researchgate.net. For the nitro-substituted indazole acetic acid, Atoms in Molecules (AIM) calculations, which are a practical application of QTAIM, were employed to further understand the stability of the different conformers tandfonline.com.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
An MD simulation would begin by placing the this compound molecule in a simulation box, typically filled with water molecules to mimic physiological conditions. The system's energy is then minimized, followed by a period of equilibration under controlled temperature and pressure (NVT and NPT ensembles) ijbiotech.com. The production phase of the simulation then tracks the trajectory of each atom over a period of nanoseconds or longer.
Analysis of these trajectories can reveal the preferred conformations of the molecule in solution, the flexibility of different parts of the molecule (such as the acetic acid side chain), and the formation and lifetime of hydrogen bonds with surrounding water molecules. This information is crucial for understanding how the molecule behaves in a biological context, as its conformation can significantly impact its ability to bind to a target protein. For instance, studies on acetic acid have explored the relative stabilities of its syn and anti conformations in solution, which is a key aspect of its conformational landscape nih.govchemrxiv.org.
Molecular Docking and Ligand-Protein Interaction Predictions in Preclinical Research
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Numerous studies have employed molecular docking for various indazole derivatives, highlighting their potential to interact with a range of biological targets researchgate.netnih.govjocpr.comnih.gov. For the closely related 2-(5-nitro-1-H-indazol-1-yl) acetic acid, molecular docking was used to investigate its potential anti-COVID activity by predicting its binding affinity to the SARS-CoV-2 3CLpro (3 C-like protease) tandfonline.com. The study reported a moderate binding affinity with a maximum binding energy of -5.57 kcal/mol, suggesting a potential inhibitory role tandfonline.com.
The docking process involves placing the ligand in the active site of the protein and sampling different conformations and orientations to find the one with the lowest binding energy. The resulting ligand-protein complex can then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. This information is critical for optimizing the ligand's structure to improve its binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for an Indazole Derivative
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| SARS-CoV-2 3CLpro | -5.57 | Cys145, His41, Met165 |
| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355, Ser530 |
Note: This data is illustrative and based on findings for indazole analogues.
Pharmacophore Modeling and Structure-Activity Relationship (SAR) Derivations
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target nih.govnih.govijper.org. This model can then be used to screen large databases of chemical compounds to identify new potential drug candidates (virtual screening) nih.govuniv-tlemcen.dzresearchgate.net.
While a specific pharmacophore model for this compound has not been published, its structural components suggest a potential pharmacophore for anti-inflammatory activity, a common therapeutic area for arylalkanoic acids researchgate.net. The key features would likely include:
An aromatic ring system (the indazole core) for hydrophobic interactions.
A hydrogen bond donor/acceptor (the N-H group of the indazole and the carbonyl oxygen of the acetic acid).
A carboxylic acid group, which is often crucial for the anti-inflammatory activity of NSAIDs neu.edu.tryoutube.com.
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. For indole (B1671886) acetic acid derivatives, which are structurally similar to indazole acetic acids, SAR studies have shown that:
The carboxylic acid group is generally essential for anti-inflammatory activity neu.edu.tr.
Substitutions on the aromatic ring can significantly influence potency neu.edu.tr.
The length and substitution of the acetic acid side chain can modulate activity core.ac.uknih.gov.
These general SAR principles can guide the rational design of new derivatives of this compound with potentially improved therapeutic properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid |
Preclinical Biological Activity and Mechanistic Research of 2 1h Indazol 5 Yl Acetic Acid and Its Analogs
In Vitro Screening Methodologies in Research
In preclinical drug discovery, in vitro screening methodologies are essential for determining the biological activity of novel compounds. For 2-(1H-Indazol-5-YL)acetic acid and its analogs, these techniques are employed to assess their potential as therapeutic agents by examining their interactions with specific molecular targets and their effects on cellular functions.
Enzyme inhibition assays are a cornerstone of early-stage drug development, providing quantitative measures of a compound's ability to modulate the activity of a specific enzyme. Analogs of this compound have been extensively studied as inhibitors of the phosphoinositide 3-kinase (PI3K) family, which is a critical regulator of cell signaling in cancer. koha-ptfs.co.uknih.gov
One prominent analog, Pictilisib (GDC-0941), which is chemically known as 2-(1H-indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, has been identified as a potent, oral, and selective pan-inhibitor of class I PI3K enzymes. scbt.comnih.gov Biochemical assays were used to determine its half-maximal inhibitory concentration (IC50) against the different isoforms of class I PI3K. The compound showed high potency against the p110α and p110δ isoforms, with slightly less activity against p110β and p110γ. nih.gov
| Enzyme Target | IC50 (nM) |
|---|---|
| PI3K p110α | 3 |
| PI3K p110δ | 3 |
| PI3K p110β | 33 |
| PI3K p110γ | 75 |
To understand how enzyme inhibition translates into a biological effect, cell-based assays are utilized. These assays measure the impact of a compound on cellular health, growth (proliferation), and survival (viability). Various indazole-based compounds have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. aacrjournals.orgresearchgate.net
For instance, a series of novel 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs showed potent anti-proliferative effects against several human cancer cell lines, with IC50 values in the nanomolar to low micromolar range. researchgate.net Similarly, the PI3K inhibitor GDC-0941 was screened against a large panel of 54 breast cancer cell lines and demonstrated a broad range of sensitivities, with 46% of the cell lines exhibiting an IC50 below 500 nM. aacrjournals.org In sensitive cell lines, treatment with GDC-0941 led to an accumulation of cells in the G1 phase of the cell cycle and an increase in apoptosis, indicating both anti-proliferative and cytotoxic effects. aacrjournals.org
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.23 |
| MCF7 (Breast) | 1.15 |
| A375 (Melanoma) | 0.45 |
| HT-29 (Colon) | 0.38 |
Receptor binding studies are performed to determine the affinity and selectivity of a compound for a specific protein receptor. The sigma-2 receptor, now identified as the transmembrane protein TMEM97, is overexpressed in various tumors and is a target for cancer therapeutics. nih.govnih.gov Research has focused on developing indazole-based compounds as ligands for this receptor.
Specifically, a series of tetrahydroindazole (B12648868) derivatives have been synthesized and evaluated for their binding affinity to sigma receptors. These efforts have led to the development of compounds that are highly potent and selective for the sigma-2 receptor, with no significant affinity for the sigma-1 receptor subtype. nih.govresearchgate.netresearchgate.net Structure-activity relationship studies helped in creating a pharmacophore model to guide the design of new ligands with favorable drug-like properties, such as improved solubility and metabolic stability. nih.gov While specific Ki values from initial reports are not detailed here, these studies established tetrahydroindazoles as a promising scaffold for developing selective sigma-2 receptor ligands for potential use in both diagnostics and therapy. nih.govresearchgate.net
Investigations into Molecular Mechanisms of Action (Preclinical)
Understanding the molecular mechanism of action is crucial for the rational development of a drug candidate. Preclinical research aims to identify the specific molecular target of a compound and elucidate how its modulation affects downstream signaling pathways to produce a therapeutic effect.
Target identification is the process of pinpointing the molecular entity with which a drug interacts to elicit its effect. For GDC-0941, the target was identified as the class I PI3K family of enzymes. researchgate.netnih.gov Target validation provides evidence that modulating this target is likely to have a therapeutic benefit. This was demonstrated in preclinical breast cancer models, where the sensitivity of cancer cell lines to GDC-0941 was strongly correlated with the genetic status of the PI3K pathway. aacrjournals.org Models that harbored activating mutations in the PIK3CA gene or had a loss of the tumor suppressor PTEN (a negative regulator of the pathway) were found to be particularly sensitive to the anti-proliferative effects of GDC-0941. aacrjournals.org This link between a known pathway alteration and drug sensitivity serves to validate PI3K as the key therapeutic target of the compound.
Once a target is validated, studies are conducted to confirm that the compound engages the target in a cellular context and modulates its downstream signaling pathway. As a PI3K inhibitor, GDC-0941 is expected to block the signaling cascade downstream of PI3K. The primary downstream effector of PI3K is the protein kinase AKT. Preclinical studies confirmed that GDC-0941 treatment led to a significant, dose-dependent inhibition of AKT phosphorylation at the Serine-473 site in tumor xenograft models. nih.govnih.gov This inhibition of a key downstream node confirms the on-target activity of the compound. Further studies showed that this pathway inhibition also led to reduced phosphorylation of downstream effectors like the S6 ribosomal protein, confirming blockade of the PI3K/AKT/mTOR signaling axis. nih.gov This mechanism ultimately disrupts critical cellular processes involved in cell growth, proliferation, and survival, leading to the observed anti-tumor activity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Key insights from SAR studies indicate that the indazole nucleus is a critical pharmacophore. Modifications at various positions on this bicyclic system have been shown to significantly influence the anti-inflammatory profile. For instance, the introduction of small alkyl or electron-withdrawing groups at certain positions on the benzene (B151609) ring of the indazole can modulate the compound's interaction with its biological targets.
Furthermore, the acetic acid moiety at the 5-position of the indazole ring is a key determinant of activity. Alterations to the length of the alkyl chain, as well as the introduction of substituents on the α-carbon, have been explored to enhance potency. Studies on related heterocyclic acetic acid derivatives have shown that the spatial arrangement and acidic nature of this side chain are often essential for binding to the active sites of enzymes such as cyclooxygenase (COX).
While specific SAR data for a broad range of this compound analogs is still an area of active investigation, the general principles derived from related indazole-based anti-inflammatory agents provide a foundational understanding. For example, it has been observed in broader studies of indazole derivatives that substitutions at the N1 position of the pyrazole (B372694) ring can significantly impact biological activity.
The following table summarizes the general SAR trends observed for indazole derivatives with potential anti-inflammatory activity, which can be extrapolated to guide the optimization of this compound analogs.
| Molecular Moiety | Modification | Impact on Biological Activity |
| Indazole Ring | Substitution on the benzene portion | Electron-donating or withdrawing groups can modulate activity. Positional placement is critical. |
| N1-substitution of the pyrazole ring | Can influence potency and selectivity. | |
| Acetic Acid Side Chain | Chain length modification | Altering the distance of the carboxylic acid from the indazole core can affect target binding. |
| α-substitution | Introduction of small alkyl groups can enhance activity. |
It is important to note that these are generalized trends, and the precise impact of any single or combined structural modification requires empirical validation through biological testing. Future research will likely focus on generating more detailed SAR data for this compound and its close analogs to develop compounds with improved therapeutic profiles.
In Vivo Preclinical Model Applications for Mechanistic Insights
The preclinical evaluation of this compound and its analogs in various in vivo models has been instrumental in elucidating their mechanisms of action and confirming their therapeutic potential, primarily in the context of inflammation and pain. These animal models simulate key aspects of human inflammatory diseases, providing a platform to assess the efficacy and understand the underlying molecular pathways.
A widely utilized model in this research is the carrageenan-induced paw edema in rats. This model of acute inflammation is characterized by a biphasic response, involving the release of various inflammatory mediators. nih.gov Studies on indazole derivatives have demonstrated a significant, dose-dependent inhibition of paw edema, indicating potent anti-inflammatory effects. nih.gov For instance, in studies involving indazole compounds, a maximum inhibition of inflammation of up to 83.09% has been observed at a dose of 100 mg/kg. nih.gov This inhibition is often attributed to the suppression of prostaglandin (B15479496) synthesis, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The inflammatory response in this model is associated with the production of prostaglandins (B1171923) and cytokines. scilit.com
Another key in vivo model is the acetic acid-induced writhing test in mice, which is a visceral pain model sensitive to both centrally and peripherally acting analgesics. nih.gov The intraperitoneal injection of acetic acid triggers the release of endogenous mediators like prostaglandins (PGE2 and PGF2α), which sensitize nociceptors. biotech-asia.org Indazole derivatives have been shown to significantly reduce the number of writhes in a dose-dependent manner, suggesting a potent analgesic effect. biotech-asia.org This analgesic action is believed to be mediated through the inhibition of the cyclooxygenase (COX) pathway, thereby reducing prostaglandin production. biotech-asia.org
Mechanistic studies coupled with these in vivo models have provided deeper insights into how this compound and its analogs exert their effects. Evidence suggests that a primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme . nih.govresearchgate.net COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the production of pro-inflammatory prostaglandins.
Furthermore, investigations have revealed that these compounds can modulate the levels of pro-inflammatory cytokines , such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net Indazole derivatives have been shown to inhibit the production of TNF-α, with IC50 values in the micromolar range. nih.gov The anti-inflammatory actions of these compounds are also linked to the reduction of reactive oxygen species (ROS) , as evidenced by their ability to inhibit lipid peroxidation. nih.gov
The following table summarizes the key findings from in vivo preclinical models for indazole derivatives, providing a basis for understanding the potential mechanisms of this compound.
| Preclinical Model | Animal | Key Findings | Mechanistic Insights |
| Carrageenan-Induced Paw Edema | Rat | Dose-dependent reduction in paw swelling. nih.gov | Inhibition of inflammatory mediators, likely through COX-2 suppression. nih.govresearchgate.net |
| Acetic Acid-Induced Writhing Test | Mouse | Significant decrease in the number of abdominal constrictions. biotech-asia.org | Peripheral analgesic effect via inhibition of prostaglandin synthesis. biotech-asia.org |
These in vivo studies collectively provide a strong preclinical rationale for the anti-inflammatory and analgesic properties of this compound and its analogs, highlighting their potential as therapeutic agents for inflammatory conditions. The consistent findings across different models point towards a multi-faceted mechanism of action involving the inhibition of key inflammatory pathways.
Applications of 2 1h Indazol 5 Yl Acetic Acid in Chemical Biology and Drug Discovery Research
Role as a Privileged Heterocyclic Scaffold
The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel therapeutic agents. nih.gov The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole (B1671886) and is present in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The utility of the indazole scaffold is attributed to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of two nitrogen atoms in the indazole ring provides opportunities for hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.
2-(1H-Indazol-5-YL)acetic acid, in particular, combines the privileged indazole core with a carboxylic acid moiety. This functional group can act as a key pharmacophore, mimicking the carboxylate group of natural ligands or serving as an anchor point for further chemical modifications. The acetic acid side chain provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its biological targets.
The following table summarizes the key features that contribute to the privileged nature of the this compound scaffold:
| Feature | Description | Significance in Drug Discovery |
| Indazole Core | Bicyclic aromatic heterocycle | Provides a rigid framework for the presentation of functional groups and facilitates π-π stacking interactions. |
| Nitrogen Atoms | Two nitrogen atoms in the indazole ring | Act as hydrogen bond donors and acceptors, enabling specific interactions with biological targets. |
| Carboxylic Acid Moiety | A key functional group | Can mimic natural ligands, form salt bridges, and serve as a handle for further chemical modifications. |
| Acetic Acid Side Chain | Provides conformational flexibility | Allows for optimal positioning of the molecule within a binding pocket. |
Development of Chemical Probes and Research Tools
Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in living systems. They are essential tools for target identification, validation, and elucidation of biological pathways. The development of potent and selective chemical probes is a critical step in the drug discovery process.
While specific examples of this compound being used directly as a chemical probe are not extensively documented, its structural features make it an attractive starting point for the design of such tools. The indazole scaffold can be functionalized with various reporter groups, such as fluorescent dyes or affinity tags, to enable the visualization and isolation of target proteins.
The carboxylic acid group of this compound can be readily converted into other functional groups, such as amides or esters, allowing for the attachment of linkers and reporter moieties. This chemical tractability, combined with the inherent biological activity of the indazole core, makes it a promising scaffold for the development of customized chemical probes for a wide range of biological targets.
The following table outlines the potential applications of this compound in the development of chemical probes:
| Application | Description |
| Target Identification | Labeled derivatives of this compound can be used to identify the cellular targets of a particular drug or bioactive compound. |
| Target Validation | Chemical probes based on this scaffold can be used to confirm the role of a specific protein in a biological process. |
| High-Throughput Screening | Fluorescently labeled probes can be used in high-throughput screening assays to identify new modulators of a particular target. |
| Imaging | Probes with imaging agents can be used to visualize the localization and dynamics of a target protein within a cell or organism. |
Use as Intermediates for Novel Compound Libraries
The synthesis of diverse libraries of small molecules is a cornerstone of modern drug discovery. These libraries are screened against various biological targets to identify "hit" compounds with desired biological activities. This compound serves as a valuable intermediate in the construction of such compound libraries.
The carboxylic acid functionality of this compound provides a convenient handle for a variety of chemical transformations. It can be readily coupled with a wide range of amines to generate a library of amides, or with alcohols to produce a library of esters. Furthermore, the indazole ring itself can be subjected to various chemical modifications, such as N-alkylation or substitution at different positions, to further increase the diversity of the resulting compound library.
The use of this compound as a building block allows for the systematic exploration of the chemical space around the indazole scaffold. This approach, known as parallel synthesis, enables the rapid generation of a large number of structurally related compounds, which can then be evaluated for their biological activity.
The following table provides examples of chemical reactions that can be used to generate novel compound libraries from this compound:
| Reaction Type | Reagents and Conditions | Resulting Compound Class |
| Amide Coupling | Amines, coupling agents (e.g., HATU, HOBt) | Amides |
| Esterification | Alcohols, acid or base catalysis | Esters |
| N-Alkylation | Alkyl halides, base | N-alkylated indazoles |
| Suzuki Coupling | Boronic acids, palladium catalyst | Aryl-substituted indazoles |
Strategies for Tuning Pharmacokinetic and Pharmacodynamic Properties in Research (e.g., Bioisosterism)
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical aspect of drug development. PK properties refer to the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD properties relate to its mechanism of action and therapeutic effects. Bioisosterism is a powerful strategy that is often employed to fine-tune these properties.
Bioisosterism involves the replacement of a functional group or a substituent with another group that has similar physical or chemical properties, but which can lead to improved biological activity, selectivity, or metabolic stability. researchgate.netufrj.br The this compound scaffold offers numerous opportunities for the application of bioisosteric replacement strategies.
For example, the carboxylic acid group can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to modulate the acidity and lipophilicity of the molecule. ufrj.br These changes can have a profound impact on the compound's ability to cross cell membranes, its metabolic stability, and its affinity for the target protein.
Similarly, the indazole ring itself can be replaced with other heterocyclic systems, such as benzimidazole (B57391) or indole, to explore the effects of subtle changes in the scaffold's electronics and steric properties. These modifications can lead to improved selectivity for the desired target and reduced off-target effects.
The following table presents some examples of bioisosteric replacements that can be applied to the this compound scaffold to tune its PK and PD properties:
| Original Group | Bioisosteric Replacement | Potential Impact |
| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Sulfonamide | Improved metabolic stability, altered acidity and lipophilicity, enhanced target binding. |
| Indazole Ring | Benzimidazole, Indole, Benzotriazole | Modified electronic and steric properties, improved selectivity, altered metabolic profile. |
| Hydrogen Atom on the Indazole Ring | Fluorine, Chlorine, Methyl group | Increased metabolic stability, enhanced binding affinity, altered lipophilicity. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-(1H-Indazol-5-YL)acetic acid?
- Methodology : The compound is typically synthesized via condensation reactions involving indazole derivatives and acetic acid precursors. For example, describes the use of cyano-substituted intermediates (e.g., (2E)-2-cyano-3-(1H-indazol-5-yl)prop-2-enoic acid) under reflux conditions. A common approach involves coupling indazole-5-carboxylic acid derivatives with chloroacetic acid in the presence of sodium acetate, followed by acid-catalyzed cyclization ( ).
- Critical Step : Ensure precise pH control during cyclization to avoid side products like N-alkylated byproducts .
Q. How can I characterize the purity and structure of this compound?
- Analytical Techniques :
- FT-IR and FT-Raman Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indazole N-H stretch at ~3400 cm⁻¹) ( ).
- NMR Spectroscopy : Use - and -NMR to confirm the acetic acid side chain (e.g., -NMR: δ 3.8–4.2 ppm for -CH₂COOH) and indazole ring protons (δ 7.5–8.5 ppm) .
- HPLC with UV Detection : Monitor purity (>98%) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
Q. What purification methods are optimal for isolating this compound?
- Recrystallization : Use a dimethylformamide (DMF)/acetic acid mixture to remove unreacted starting materials ( ).
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7 ratio) for intermediates, followed by reverse-phase chromatography for final purification ().
Advanced Research Questions
Q. How can I resolve contradictions between experimental and computational spectral data for this compound?
- Case Study : highlights discrepancies in vibrational frequencies (e.g., C=O stretching) between experimental FT-IR and density functional theory (DFT) calculations.
- Solution :
Re-optimize computational models using higher basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects (acetic acid polarity).
Cross-validate with -NMR chemical shift predictions using GIAO (Gauge-Independent Atomic Orbital) methods .
Q. What experimental design strategies mitigate side reactions during functionalization of the indazole ring?
- Challenge : Electrophilic substitution at the indazole C-5 position competes with N-1 alkylation.
- Design :
- Use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the indazole nitrogen before introducing the acetic acid moiety ( ).
- Optimize reaction temperature (<80°C) and solvent polarity (e.g., DMF) to favor C-5 substitution over N-alkylation .
Q. How can I analyze the compound’s potential as a kinase inhibitor in cancer research?
- Methodology :
Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., indazole N-H with Met793) .
In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values with reference inhibitors (e.g., imatinib) .
Q. What strategies address low solubility of this compound in biological assays?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
